N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide
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Overview
Description
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indole ring, a pyrimidine ring, and a phenylbutanamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide typically involves multiple steps, including the preparation of intermediate compounds. The process begins with the synthesis of 5-chloro-1H-indole, which is then reacted with ethylamine to form 2-(5-chloro-1H-indol-3-yl)ethylamine. This intermediate is further reacted with 4,6-dimethylpyrimidine-2-amine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-{[2-(5-bromo-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide
- N-{(E)-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide
Uniqueness
N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-phenylbutanamide is unique due to the presence of the 5-chloro substituent on the indole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H29ClN6O |
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Molecular Weight |
489.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2-phenylbutanamide |
InChI |
InChI=1S/C27H29ClN6O/c1-4-22(19-8-6-5-7-9-19)25(35)33-26(34-27-31-17(2)14-18(3)32-27)29-13-12-20-16-30-24-11-10-21(28)15-23(20)24/h5-11,14-16,22,30H,4,12-13H2,1-3H3,(H2,29,31,32,33,34,35) |
InChI Key |
POAXULJIJRGNEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC4=NC(=CC(=N4)C)C |
Origin of Product |
United States |
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